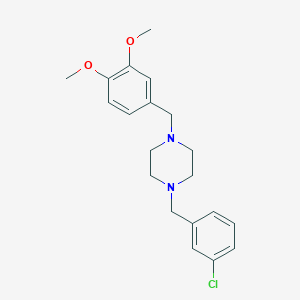
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. TCB-2 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A subtype. It binds to the receptor and activates a signaling pathway that leads to the modulation of various neurotransmitters, such as dopamine, norepinephrine, and glutamate. This modulation can result in changes in mood, perception, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely mediated by its interaction with the serotonin receptor. It has been shown to induce changes in brain activity, such as increased blood flow and metabolism in certain regions. This compound has also been shown to modulate the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its high potency and selectivity for the serotonin receptor. This allows for precise modulation of the receptor activity, which can be useful for studying its structure and function. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of new compounds based on the structure of this compound, which may have improved pharmacological properties and therapeutic potential. Another direction is the investigation of the role of the serotonin receptor in various neurological and psychiatric disorders, and the potential of this compound as a therapeutic agent. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, and its potential toxicity and safety concerns.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. It has been shown to modulate the activity of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been investigated as a potential tool for studying the structure and function of the serotonin receptor, which is a key target for many psychoactive drugs.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-6-4-5-7-18(16)22/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCCFIJHYZVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360562 | |
| Record name | 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5865-83-8 | |
| Record name | 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















